N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound characterized by the presence of a dithiazole ring and a trifluoromethyl group attached to a benzenecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide typically involves the following steps:
Formation of the Dithiazole Ring: The dithiazole ring can be synthesized through the reaction of appropriate thiourea derivatives with sulfur or sulfur-containing reagents under controlled conditions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Benzenecarboxamide: The final step involves coupling the dithiazole intermediate with a benzenecarboxamide derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzenecarboxamide moiety, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)-3-(trifluoromethyl)benzenecarboxamide depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Pathways Involved: Potential pathways include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(trifluoromethyl)benzenecarboxamide: Lacks the dithiazole ring, leading to different biological and chemical behavior.
Properties
IUPAC Name |
N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2OS3/c11-10(12,13)6-3-1-2-5(4-6)7(16)14-8-15-9(17)19-18-8/h1-4H,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFKGYUDERNVQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=S)SS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.